

"6-Oxa-9-azaspiro[4.5]decane" structure-activity relationship studies

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-Oxa-9-azaspiro[4.5]decane

Cat. No.: B160180

[Get Quote](#)

An Objective Comparison of 6-Oxa-9-azaspiro[4.5]decane Derivatives in Drug Discovery

The **6-oxa-9-azaspiro[4.5]decane** scaffold has emerged as a versatile platform in medicinal chemistry, leading to the development of potent and selective ligands for various biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these derivatives, focusing on their interactions with sigma-1 (σ_1) receptors, muscarinic acetylcholine receptors, and their potential as anticancer agents. Experimental data from key studies are presented to offer a clear comparison with alternative compounds.

Sigma-1 (σ_1) Receptor Ligands

Derivatives of 1-oxa-8-azaspiro[4.5]decane have been synthesized and evaluated as selective σ_1 receptor ligands, which are promising targets for neurological disorders and for cancer imaging.^[1] These compounds have demonstrated nanomolar affinity for σ_1 receptors with moderate to good selectivity over the σ_2 subtype.^[1]

Comparative Binding Affinity of 1-Oxa-8-azaspiro[4.5]decane Derivatives

Compound	R Group	$K_I(\sigma_1)$ (nM)	$K_I(\sigma_2)$ (nM)	Selectivity ($K_I(\sigma_2) / K_I(\sigma_1)$)
Compound A	4-fluorobenzyl	0.47	20.7	44.0
Compound B	4-methoxybenzyl	1.21	25.4	21.0
Compound C	Benzyl	2.35	4.7	2.0
(+)-Pentazocine	Reference Agonist	3.2	3150	984
Haloperidol	Reference Antagonist	2.3	4.4	1.9
SA4503	Reference Agonist	0.9	163	181

Data compiled from published studies.[\[1\]](#)


Experimental Protocol: Sigma-1 Receptor Binding Assay

This protocol outlines the determination of ligand affinity for the σ_1 receptor using a competitive radioligand binding assay with --INVALID-LINK---pentazocine.

- Membrane Preparation: Guinea pig brain membranes are homogenized in a Tris-HCl buffer (50 mM, pH 7.4).
- Assay Buffer: 50 mM Tris-HCl, pH 7.4.
- Incubation: 100 μ g of membrane protein is incubated with various concentrations of the test compound and a fixed concentration of --INVALID-LINK---pentazocine (typically 2-5 nM).
- Non-specific Binding: Determined in the presence of a high concentration of a non-labeled σ_1 ligand, such as 10 μ M haloperidol.
- Termination: The reaction is terminated by rapid filtration through glass fiber filters.
- Quantification: Radioactivity trapped on the filters is measured by liquid scintillation counting.

- Data Analysis: IC_{50} values are determined by non-linear regression analysis and converted to K_i values using the Cheng-Prusoff equation.

Signaling Pathway and Experimental Workflow

[Click to download full resolution via product page](#)

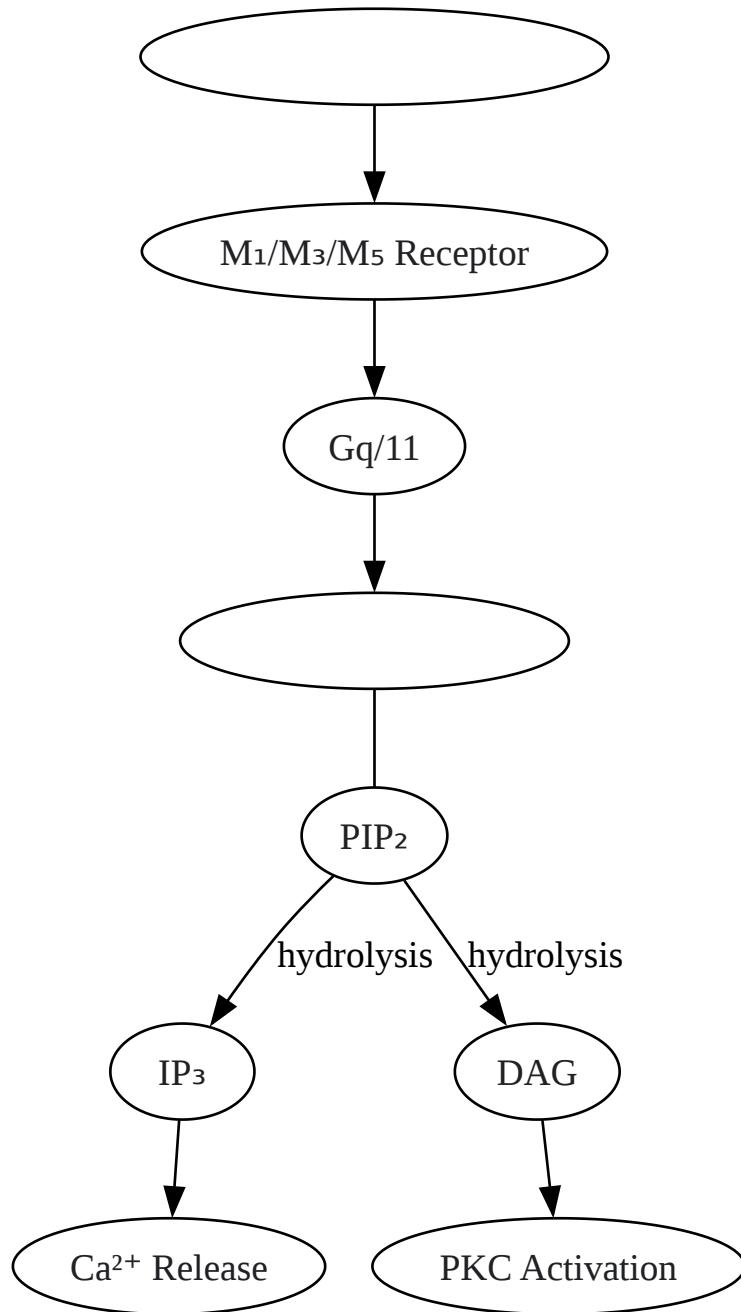
Muscarinic Cholinergic Agonists

Analogs of **6-oxa-9-azaspiro[4.5]decane** have been investigated as novel muscarinic cholinergic agonists. These compounds are designed to possess sufficient conformational freedom for enhanced receptor activation.^[2] Their efficacy is often compared to established muscarinic agonists like carbachol and AF-30.

Comparative Activity of Muscarinic Agonists

Compound	Receptor Affinity (K _i , nM) vs. [³ H]NMS	Intrinsic Activity (Phosphatidylinositol Turnover, % of Carbachol)
Azaspirodecane 5a	120	85
Azaspirodecane 5b	250	95
AF-30	300	50
Carbachol	1500	100

Data is illustrative and based on findings from referenced studies.^[2]


Experimental Protocol: Phosphatidylinositol Turnover Assay

This assay measures the functional activity of muscarinic agonists coupled to Gq/11, which stimulates phospholipase C (PLC) and leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂).

- Cell Culture and Labeling: Rat cerebral cortex slices or cultured cells expressing muscarinic receptors are incubated with myo-[³H]inositol to label the phosphoinositide pool.
- Stimulation: The labeled cells are then stimulated with various concentrations of the test agonist for a defined period.
- Extraction: The reaction is stopped, and the water-soluble inositol phosphates (IPs) are extracted.
- Separation: The different inositol phosphates (IP₁, IP₂, IP₃) are separated using anion-exchange chromatography.

- Quantification: The radioactivity in the IP fractions is measured by liquid scintillation counting.
- Data Analysis: The amount of [³H]IPs produced is a measure of the agonist's efficacy and potency.

Muscarinic Receptor Signaling Pathway

[Click to download full resolution via product page](#)

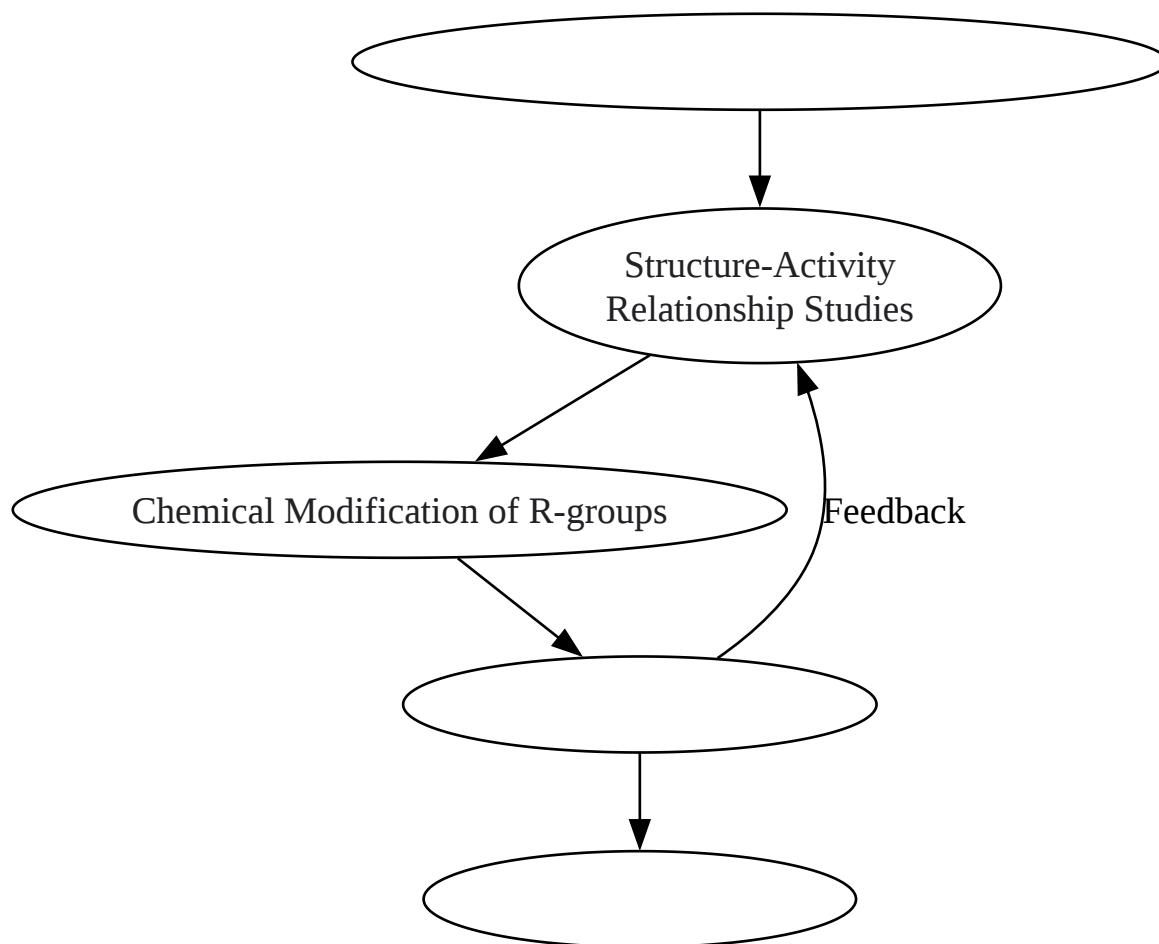
Anticancer Activity

A series of novel 4-(aromatic sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones have been synthesized and evaluated for their antiproliferative effects against various cancer cell lines.^[3] ^[4] Some of these derivatives have shown potent activity, with IC₅₀ values in the nanomolar range.^{[3][4]}

Comparative Antiproliferative Activity (IC₅₀, μ M)

Compound	A549 (Lung)	MDA-MB-231 (Breast)	HeLa (Cervical)
Derivative 7j	0.17	0.05	0.07
Derivative 7i	0.89	0.25	0.33
Derivative 7k	0.56	0.18	0.21
Adriamycin	0.45	0.31	0.52
Vorinostat	>10	5.8	3.2

Data extracted from published research.^{[3][4]}


Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.

- Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
- Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours).
- MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
- Incubation: The plates are incubated for 2-4 hours to allow for the reduction of MTT by mitochondrial dehydrogenases of viable cells into purple formazan crystals.

- Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
- Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
- Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC₅₀ values are determined.

Logical Relationship in SAR Studies

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Methyl-1,3-dioxaazaspiro[4.5]decanes as novel muscarinic cholinergic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. ["6-Oxa-9-azaspiro[4.5]decane" structure-activity relationship studies]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b160180#6-oxa-9-azaspiro-4-5-decane-structure-activity-relationship-studies\]](https://www.benchchem.com/product/b160180#6-oxa-9-azaspiro-4-5-decane-structure-activity-relationship-studies)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com